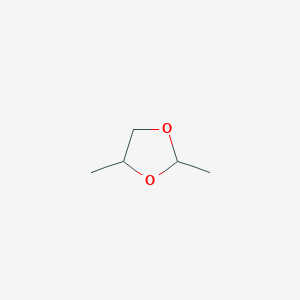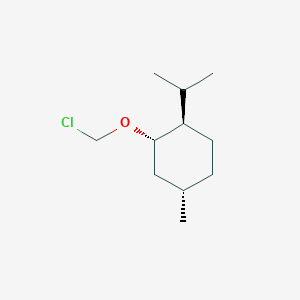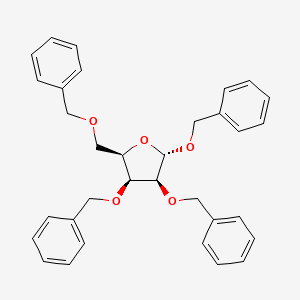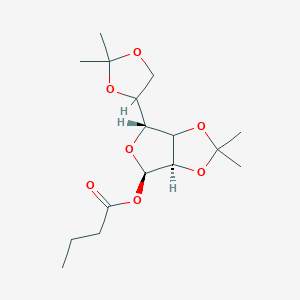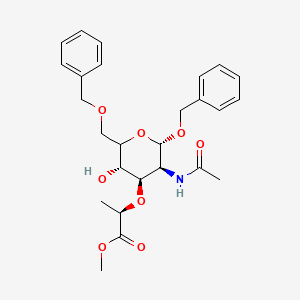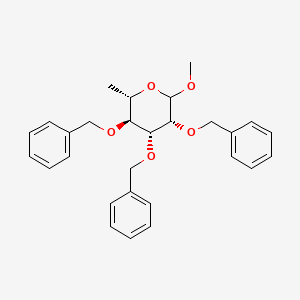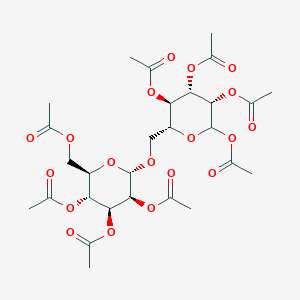![molecular formula C₇H₁₇Cl₂N₃O₂S B1139944 (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride CAS No. 156719-39-0](/img/structure/B1139944.png)
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride is a chemical compound with the molecular formula C₇H₁₇Cl₂N₃O₂S and a molecular weight of 27704 This compound is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle
Vorbereitungsmethoden
The synthesis of (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride involves several steps:
Starting Material: The synthesis begins with L-ornithine, which is commercially available or can be synthesized from L-arginine through enzymatic hydrolysis.
Modification at N5 Position: The N5 position of L-ornithine is modified by introducing an imino(methylthio)methyl group. This step typically involves the reaction of L-ornithine with a suitable reagent such as methylthioformamide under controlled conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the modified L-ornithine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the imino group, converting it to an amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, where the imino(methylthio)methyl group can be replaced by other functional groups. This can be achieved using nucleophilic reagents under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the modification of peptides and proteins.
Biology: The compound is studied for its role in modulating enzyme activity, particularly those involved in the urea cycle and nitric oxide synthesis.
Medicine: Research explores its potential therapeutic applications, including its role in wound healing, immune modulation, and as a potential treatment for certain metabolic disorders.
Industry: It is used in the production of specialized chemicals and pharmaceuticals, where its unique chemical properties are advantageous.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride involves its interaction with specific molecular targets:
Enzyme Modulation: The compound can modulate the activity of enzymes involved in the urea cycle, such as ornithine transcarbamylase and arginase.
Nitric Oxide Synthesis: It can influence the production of nitric oxide by affecting the activity of nitric oxide synthase enzymes.
Cell Signaling Pathways: The compound may interact with various cell signaling pathways, influencing cellular functions such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride can be compared with other similar compounds:
L-Arginine: Both compounds are amino acids involved in the urea cycle, but L-arginine is a precursor to nitric oxide, while L-ornithine is not.
L-Citrulline: Another amino acid in the urea cycle, L-citrulline is converted to L-arginine, whereas L-ornithine is a product of arginine metabolism.
Nα-Methyl-L-ornithine: This compound is a derivative of L-ornithine with a methyl group at the alpha position, differing from the N5 modification in this compound.
The uniqueness of this compound lies in its specific modification at the N5 position, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDRIFKGLXQFOM-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCCCC(C(=O)O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=NCCC[C@@H](C(=O)O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
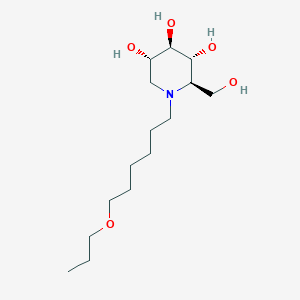
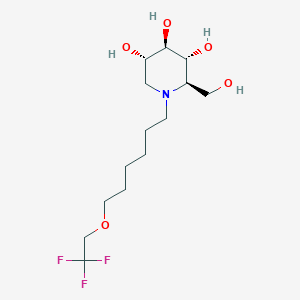

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)
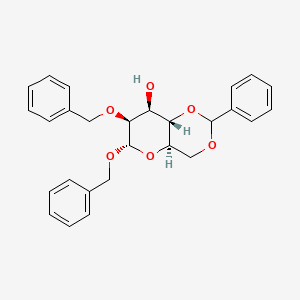
![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/new.no-structure.jpg)
